molecular formula C20H24N2O6 B4551880 N,N'-1,2-ethanediylbis(2,4-dimethoxybenzamide)

N,N'-1,2-ethanediylbis(2,4-dimethoxybenzamide)

Cat. No.: B4551880
M. Wt: 388.4 g/mol
InChI Key: MTQOEZSVHQRDNF-UHFFFAOYSA-N
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Description

N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide): is a synthetic organic compound characterized by the presence of two benzamide groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide) typically involves the reaction of 2,4-dimethoxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide) may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide) is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and functional materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and drug candidates .

Medicine: In medicinal chemistry, N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide) is explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to modulate biological pathways .

Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • N,N’-1,2-ethanediylbis(4-tert-butylbenzamide)
  • N,N’-1,2-ethanediylbis(4-methylbenzamide)
  • N,N’-1,2-ethanediylbis(4-chlorobenzamide)

Comparison: N,N’-1,2-ethanediylbis(2,4-dimethoxybenzamide) is unique due to the presence of methoxy groups on the benzene rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and facilitate specific interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[2-[(2,4-dimethoxybenzoyl)amino]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-25-13-5-7-15(17(11-13)27-3)19(23)21-9-10-22-20(24)16-8-6-14(26-2)12-18(16)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQOEZSVHQRDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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